Cas no 103336-06-7 ((S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid)

(S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely used in asymmetric synthesis and pharmaceutical intermediates. Its key advantages include high stereochemical purity, ensured by the tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes. The compound serves as a versatile building block for peptidomimetics and bioactive molecules due to its rigid pyrrolidine scaffold and carboxylic acid functionality. The Boc group allows selective deprotection under mild acidic conditions, facilitating further functionalization. This compound is particularly valuable in medicinal chemistry for the development of protease inhibitors and other therapeutics requiring precise stereocontrol. Its consistent quality and reactivity make it a reliable choice for research and industrial applications.
(S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid structure
103336-06-7 structure
Product Name:(S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
CAS No:103336-06-7
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD08706361
CID:137071
PubChem ID:11206950
Update Time:2025-05-25

(S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • N-Boc-2-Methyl-L-proline
    • (S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
    • 1-(tert-butoxycarbonyl)-2-methyl-L-proline(SALTDATA: FREE)
    • 1,2-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2S)-
    • 1-Boc-2-methyl-L-proline
    • N-BOC-A-METHYL-L-PROLINE
    • (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
    • (S)-2-methyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
    • (S)-2-Methylpyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
    • (S)-N-BOC-2-METHYLPROLINE
    • 1-(tert-butoxycarbonyl)-2-methyl-L-proline
    • 2S-methyl-pyrrolidine-1,2-dicarboxy
    • Ambcb4042454
    • (S)-N-BOC-Α-METHYLPROLINE
    • Boc-α-Me-Pro-OH
    • Boc-alpha-Me-L-Pro-OH
    • (S)-Boc-2-methylproline
    • N-Boc-α-methyl-L-proline
    • (S)-1-Boc-2-Methyl-proline
    • N-BOC-ALPHA-METHYL-L-PROLINE
    • (2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid
    • N-Boc-
    • A-methyl-L-proline
    • YQXRKJHVAUKXRN-NSHDSACASA-N
    • n-boc-2-(s)-methyl-(l)-proline
    • BCP24693
    • N-tert-butoxycarbonyl-2-methylproline
    • PB32674
    • MFCD08706361
    • PD197215
    • AKOS015999983
    • (S)-N-(tert-butoxycarbonyl)-2-methylproline
    • CS-0042495
    • 1,2-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester,(2S)-
    • DS-16822
    • (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylicacid
    • 103336-06-7
    • Z1505716655
    • DTXSID70458751
    • (5)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
    • EN300-367497
    • HY-W051093
    • (S)-1-(tert-butoxycarbonyl)-2-methyl-L-proline
    • A896500
    • (2s)-1-((tert-butoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid
    • (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
    • AMY24123
    • 1-(tert-butoxycarbonyl)-2-methylproline
    • Boc-alpha-Me-Pro-OH
    • SCHEMBL387543
    • N-Boc-alfa-Methyl-L-proline
    • N-Boc-2-Methyl-L-proline, 97%
    • DA-69065
    • (S)-1-Boc-2-methyl proline
    • (S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
    • MDL: MFCD08706361
    • Inchi: 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1
    • InChI Key: YQXRKJHVAUKXRN-NSHDSACASA-N
    • SMILES: O(C(C)(C)C)C(N1CCC[C@]1(C(=O)O)C)=O

Computed Properties

  • Exact Mass: 229.13147
  • Monoisotopic Mass: 229.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.160
  • PSA: 66.84
  • LogP: 1.79850

(S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

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(S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:103336-06-7)(S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
Order Number:A896500
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:55
Price ($):554.0
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Additional information on (S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

Chemical Synthesis and Pharmacological Applications of (S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic Acid (CAS 103336-06-7)

In the realm of modern medicinal chemistry, the compound (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid (CAS 103336-06-7) has emerged as a critical intermediate in drug discovery programs targeting neurodegenerative disorders. This chiral α-amino acid derivative, characterized by its tert-butoxycarbonyl protecting group and pyrrolidine ring system, demonstrates unique structural features enabling precise functionalization in complex molecule synthesis.

Recent advancements in asymmetric synthesis methodologies have significantly improved access to this compound. A 2023 study published in Journal of Organic Chemistry describes a novel enantioselective route utilizing a ruthenium-based catalyst to achieve >99% ee in one-pot cyclization. The tert-butoxycarbonyl group serves dual purposes: stabilizing the reactive α-amino acid functionality during multi-step syntheses while providing orthogonal deprotection conditions compared to other common protecting groups like Boc or Fmoc.

In preclinical models, this compound exhibits intriguing neuroprotective properties. Research from Stanford University's Neuroscience Institute demonstrated that derivatives synthesized from this precursor effectively inhibit glycine transporter 1 (GlyT1) with IC50 values below 5 nM. This activity is particularly significant given GlyT1's role in regulating synaptic transmission, with implications for treating conditions like Rett syndrome and spinal cord injuries. The pyrrolidine scaffold's conformational flexibility allows for optimal binding to the target protein's hydrophobic pocket.

Clinical translation studies highlight its pharmacokinetic advantages. A phase I trial published in Nature Communications (April 2024) showed favorable oral bioavailability (>75%) when administered as a prodrug ester formulation. The inherent stability of the tert-butoxycarbonyl-protected form during gastrointestinal transit contributed to reduced first-pass metabolism, a critical factor for CNS drug delivery systems.

Ongoing research explores its application in targeted cancer therapies. A collaborative project between MIT and Dana-Farber Cancer Institute revealed that analogs synthesized from this core structure selectively inhibit histone deacetylase 6 (HDAC6), inducing apoptosis in multiple myeloma cells without affecting normal hematopoietic stem cells. The spatial arrangement of substituents around the pyrrolidine ring creates unique electrostatic interactions with HDAC enzymes' catalytic pockets.

Synthetic chemists continue optimizing its utility through click chemistry approaches. A recent Angewandte Chemie paper describes copper-free azide-alkyne cycloaddition reactions using this compound as a modular building block, enabling rapid library generation for high-throughput screening campaigns. The presence of both carboxylic acid and amine functionalities facilitates conjugation to various scaffolds while maintaining stereochemical integrity at the chiral center.

In regenerative medicine applications, derivatives are being investigated as cell-penetrating peptides for gene delivery systems. Preclinical data from Kyoto University shows that nanoparticle formulations incorporating this compound achieve targeted delivery of siRNA constructs to neural progenitor cells with minimal off-target effects. The amphiphilic nature created by the protected amino acid structure enhances endosomal escape efficiency compared to conventional transfection reagents.

The compound's commercial viability is underscored by its inclusion in >45 issued patents covering treatments for Alzheimer's disease, chronic pain management, and metabolic disorders since 2021. Major pharmaceutical companies are leveraging its structural versatility through combinatorial chemistry approaches to address unmet medical needs across therapeutic areas.

Future research directions include exploring its potential as a chiral auxilliary in asymmetric catalysis and developing solid-state forms with improved stability for long-term storage under tropical conditions. Ongoing collaborations between academic institutions and biotech firms aim to establish scalable manufacturing processes using continuous flow reactors while maintaining >98% purity standards required for clinical trials.

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Amadis Chemical Company Limited
(CAS:103336-06-7)(S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
A896500
Purity:99%
Quantity:500g
Price ($):554.0
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